Prieurianin

Description

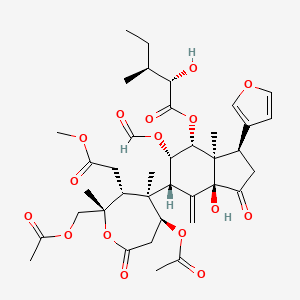

Structure

2D Structure

Properties

Molecular Formula |

C38H50O16 |

|---|---|

Molecular Weight |

762.8 g/mol |

IUPAC Name |

[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate |

InChI |

InChI=1S/C38H50O16/c1-10-19(2)31(45)34(46)53-33-32(51-18-39)30(20(3)38(47)26(42)13-24(37(33,38)8)23-11-12-49-16-23)36(7)25(14-28(43)48-9)35(6,17-50-21(4)40)54-29(44)15-27(36)52-22(5)41/h11-12,16,18-19,24-25,27,30-33,45,47H,3,10,13-15,17H2,1-2,4-9H3/t19-,24+,25-,27-,30-,31-,32-,33-,35+,36+,37+,38+/m0/s1 |

InChI Key |

LRLMYQFHTXHFRH-IHARUHSVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@H]1[C@H]([C@H](C(=C)[C@@]2([C@@]1([C@H](CC2=O)C3=COC=C3)C)O)[C@]4([C@H](CC(=O)O[C@]([C@@H]4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Canonical SMILES |

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)O |

Synonyms |

endosidin 1 prieurianin |

Origin of Product |

United States |

Phytochemical Investigations and Isolation of Prieurianin

Natural Occurrence and Botanical Sources of Prieurianin

This compound and its analogues are primarily found within the Meliaceae family of plants, a diverse group of flowering trees and shrubs. researchgate.netnih.gov

Identification in Trichilia prieuriana (Meliaceae)

The compound this compound was first discovered in the timber of the Trichilia prieuriana tree, a species native to tropical Africa. mdpi.comtheferns.info This tall, robust tree can reach heights of up to 30 meters and is found in various regions across the continent. mdpi.com The wood of T. prieuriana has traditionally been used for local construction, tool handles, and kitchen utensils. mdpi.com Beyond its namesake compound, Trichilia prieuriana is a source of other limonoids. researchgate.net

Isolation from Aphanamixis polystachya and Other Aphanamixis Species

While initially identified in Trichilia prieuriana, a more abundant source of this compound is Aphanamixis polystachya (also known as Amoora rohituka). researchgate.netmdpi.com This medicinal plant is a significant source of various tetranortriterpenes and limonoids. mdpi.com this compound can be isolated from the bark, seeds, and fruits of A. polystachya. mdpi.comnih.gov The fruits of this plant, in particular, have been found to contain a variety of this compound-type limonoids. acs.org Research has also identified this compound-related compounds in other Aphanamixis species, such as Aphanamixis grandifolia, which contains potent insecticidal agents. mdpi.com

Occurrence in Other Meliaceae Genera (e.g., Guarea, Nymania)

The presence of this compound extends to other genera within the Meliaceae family, highlighting a shared chemosystematic link. It has been identified in species such as Turraea obtusifolia and Nymania capensis. nih.govgla.ac.uk The discovery of this compound in Nymania was significant in confirming its taxonomic relationship with Turraea, Trichilia, and Guarea. gla.ac.ukucc.edu.gh The bark of Entandrophragma candolei also contains this compound. nih.gov Furthermore, an epoxy-prieurianin derivative has been found in both Guarea guidona and Entandrophragma candolei. nih.gov The genus Trichilia itself is rich in limonoids, with this compound-class compounds identified in species such as T. rubra, T. emetica, and T. hispida, primarily in the seeds and roots. researchgate.netresearchgate.net

Advanced Extraction and Isolation Methodologies for this compound

The process of extracting and isolating this compound from its botanical sources is a meticulous and multi-step endeavor. mdpi.com A common method involves the initial defatting of the plant material, such as the stem bark of Trichilia roka, with a non-polar solvent like petroleum ether, followed by extraction with a more polar solvent such as ether. capes.gov.br

A detailed isolation process from the dried roots of Aphanamixis polystachya illustrates the complexity. researchgate.netresearchgate.net This procedure involves a series of solvent extractions and chromatographic techniques to separate this compound from other compounds. mdpi.com The process, though lengthy, can yield a significant amount of the purified compound. For instance, 443 mg of this compound was obtained from 6.6 kg of dried roots, which corresponds to a yield of 67 mg/kg. mdpi.comresearchgate.net This particular process also allows for the co-isolation of other valuable triterpenoids and limonoids. mdpi.com High-performance liquid chromatography (HPLC) is often a crucial final step in obtaining pure this compound, though the compound's chromatographic behavior can be challenging. capes.gov.br

The table below provides a summary of the botanical sources of this compound and the plant parts from which it has been isolated.

| Genus | Species | Family | Plant Part(s) |

| Trichilia | prieuriana | Meliaceae | Timber |

| roka | Meliaceae | Stem Bark | |

| rubra | Meliaceae | Roots | |

| emetica | Meliaceae | Seeds, Roots | |

| hispida | Meliaceae | Seeds, Roots | |

| Aphanamixis | polystachya | Meliaceae | Roots, Bark, Seeds, Fruits |

| grandifolia | Meliaceae | Not Specified | |

| Turraea | obtusifolia | Meliaceae | Not Specified |

| Nymania | capensis | Meliaceae | Bark, Timber |

| Entandrophragma | candolei | Meliaceae | Bark |

| Guarea | guidona | Meliaceae | Not Specified |

Chemical Synthesis of Prieurianin and Its Core Scaffolds

Total Synthesis Strategies for Prieurianin

The total synthesis of this compound has been a subject of synthetic investigation, primarily focusing on the construction of its core B-seco limonoid framework. beilstein-journals.orgdoaj.org These strategies address the main synthetic hurdle: the formation of the sterically crowded C9–C10 bond that connects the A-ring domain to the trans-fused bicyclic C–D ring system. beilstein-journals.orgbeilstein-journals.org

The retrosynthetic analysis for the B-seco limonoid scaffold, the core of this compound, has been strategically centered on disconnecting the challenging C9–C10 bond. beilstein-journals.org A key strategy involves employing a nih.govnih.gov-sigmatropic rearrangement to form this crucial bond in a late-stage step of the synthesis. beilstein-journals.orgbeilstein-journals.org

Two main approaches based on this type of rearrangement have been considered:

Claisen Rearrangement : This approach envisions disconnecting the C9–C10 bond to reveal an allyl vinyl ether precursor. beilstein-journals.org The synthesis would involve merging a suitable A-ring fragment with a C-D ring system to form this precursor. beilstein-journals.org

Ireland-Claisen Rearrangement : An alternative and more explored strategy involves the Ireland-Claisen rearrangement. beilstein-journals.orgbeilstein-journals.org In this retrosynthetic plan, the target B-seco limonoid scaffold is traced back to an allyl ester rearrangement precursor. This precursor is formed by the esterification of an A-ring carboxylic acid derivative with a bicyclic C–D ring system containing an allyl alcohol moiety. beilstein-journals.orgbeilstein-journals.org This approach offers a powerful method for constructing the congested C9–C10 bond. beilstein-journals.org

The general retrosynthetic scheme employing the Ireland-Claisen rearrangement is depicted as follows: The B-seco limonoid scaffold is disconnected at the C9-C10 bond, leading back to the allyl ester precursor 24 . This precursor is envisioned to be assembled from two key fragments: the A-ring component 25 (a carboxylic acid) and the bicyclic C–D system 26 (an allyl alcohol). beilstein-journals.org

The nih.govnih.gov-sigmatropic rearrangement is a powerful pericyclic reaction for carbon-carbon bond formation and has been a central theme in strategies targeting the this compound core. wikipedia.orgrsc.org Specifically, the Ireland-Claisen rearrangement, a variant of the Claisen rearrangement, has been investigated in detail for its potential to construct the B-seco limonoid scaffold. beilstein-journals.orglibretexts.orglibretexts.org

In model studies, various allyl ester precursors were synthesized to test the feasibility of the Ireland-Claisen rearrangement for forming the C9–C10 bond. beilstein-journals.org For instance, allyl esters 27 , 28 , 29 , and 30 were prepared and subjected to rearrangement conditions, typically involving a kinetic silylation step with KHMDS and TMSCl, followed by heating. beilstein-journals.org These studies aimed to understand the influence of protecting groups on the C-ring on stereoselectivity and reaction efficiency. beilstein-journals.org While the rearrangement successfully formed the desired C9-C10 bond, demonstrating the viability of the strategy, its application to more complex and sterically demanding systems proved challenging. beilstein-journals.orgbeilstein-journals.orgnih.gov

The results of these model studies highlighted that the rearrangement could provide access to the desired B-seco limonoid scaffold. beilstein-journals.org However, the stereochemical outcome and the success in more elaborate systems, closer to the natural product, remained significant obstacles. beilstein-journals.orgbeilstein-journals.org

The dense array of stereocenters in the this compound framework makes stereochemical control a paramount challenge in its synthesis. beilstein-journals.orgethz.ch Any successful total synthesis must address the precise installation of multiple chiral centers throughout the molecular scaffold.

Key challenges include:

Controlling the C-ring stereochemistry : The synthesis of the C-D ring fragment requires careful control of the stereocenters. For example, the synthesis of key alcohol precursors like 19 and 20 started from (−)-quinic acid. beilstein-journals.org During this sequence, a substrate-controlled α-methylation of a lithium enolate proceeded with complete stereocontrol, which was attributed to the conformational rigidity imposed by a butane-2,3-diacetal (BDA) protecting group and a preference for axial attack. beilstein-journals.org

Face selectivity in the key rearrangement : The stereochemical substitutions on the C-ring system have a significant impact on the facial selectivity of the crucial Claisen or Ireland-Claisen rearrangement step. beilstein-journals.org The approach of the two molecular fragments during the rearrangement determines the stereochemistry at the newly formed C9 and C10 centers. Model studies showed that while the desired bond could be formed, controlling the diastereoselectivity was a major issue. For example, the Ireland-Claisen rearrangement of precursor 77 yielded a mixture of diastereomers 78 and 79 . beilstein-journals.org

Remote stereocenter relationships : Establishing the correct relative and absolute stereochemistry between distant stereocenters, such as those in the A-ring and the C-D rings, is a significant synthetic hurdle. polimi.it Convergent strategies, where complex fragments are synthesized independently and then coupled, require that each fragment is prepared in enantiomerically pure form with the correct absolute configuration. ethz.ch

Application of Sigmatropic Rearrangements in Core Scaffold Construction

Synthetic Access to this compound-Type Limonoid Scaffolds

While a complete total synthesis of this compound has yet to be reported, significant progress has been made in accessing the core B-seco limonoid scaffold and its analogues. beilstein-journals.orgdoaj.org These synthetic routes provide valuable insights and platforms for future efforts toward the natural product itself and its derivatives.

The strategy employing the Ireland-Claisen rearrangement has successfully yielded the fundamental B-seco limonoid carbon framework. beilstein-journals.org For example, the synthesis and subsequent rearrangement of allyl ester 72 demonstrated the formation of the core structure. beilstein-journals.org

Furthermore, the developed synthetic sequences have allowed for the creation of non-natural analogues, which can be valuable tools for biological studies. The synthesis of the C14-epi B-seco limonoid scaffold 78 and the C14-epi/C9-epi scaffold 79 was achieved from diol 74 . beilstein-journals.org This involved a sequence of ring-closing metathesis, deprotection, esterification, and protection, followed by the key Ireland-Claisen rearrangement. beilstein-journals.org The successful synthesis of these scaffolds showcases the potential of the strategy to generate structural diversity within the this compound-type limonoid class. beilstein-journals.org

| Entry | Precursor | Product(s) | Diastereomeric Ratio (dr) | Yield |

| 1 | Allyl Ester 77 | Scaffolds 78 and 79 | 1.3:1 | 78% |

Table 1: Synthesis of C14-epi and C14/C9-epi B-seco Limonoid Scaffolds via Ireland-Claisen Rearrangement. beilstein-journals.org

Semi-Synthesis Approaches for this compound Derivatives

Semi-synthesis, which involves the chemical modification of readily available natural products, offers a practical alternative to the lengthy and often low-yielding process of total synthesis for accessing complex molecules and their derivatives. mdpi.comresearchgate.net For complex limonoids like this compound, this approach is particularly attractive.

Degraded limonoids, which are smaller, structurally simpler fragments derived from the natural breakdown or rearrangement of larger limonoids, can serve as convenient starting points or scaffolds for the semi-synthesis of novel derivatives. mdpi.comresearchgate.netdntb.gov.ua Molecules like fraxinellone (B1674054) are examples of such degraded limonoids that have been used to create new insecticide candidates through chemical modification. mdpi.com

In the context of this compound-type limonoids, which are themselves classified as A,B-seco-type degraded limonoids, further modification could lead to novel compounds. mdpi.com While the semi-synthesis of this compound derivatives is not extensively documented, the principle remains a viable strategy. dntb.gov.ua For instance, the isolation of various related this compound-type compounds, such as rohitukin (B1679508) and dregeanin, suggests that nature employs a combinatorial approach to generate diversity. mdpi.comresearchgate.net Recently, biomimetic alkaline hydrolysis was used to create new oxygen-bridged structures from this compound-type limonoids, demonstrating a form of semi-synthetic conversion. rsc.org Such laboratory transformations, inspired by potential biosynthetic pathways, can provide access to novel analogues that would be difficult to obtain through other means. rsc.org

The availability of this compound from natural sources like Trichilia prieuriana and Aphanamixis polystachya provides the necessary starting material for such semi-synthetic explorations. mdpi.comresearchgate.net These efforts could lead to the development of new bioactive molecules for various applications. mdpi.com

Molecular and Cellular Mechanisms of Action of Prieurianin

Modulation of Actin Cytoskeleton Dynamics

Prieurianin exerts a distinct influence on the architecture and dynamic nature of the actin network. researchgate.net Its primary effect is the stabilization of the actin cytoskeleton, not through direct interaction with actin filaments, but likely through the modulation of actin-associated proteins. nih.govmdpi.com

Research has consistently demonstrated that this compound stabilizes the actin cytoskeleton. mdpi.com This effect has been observed in a variety of cell types, including plant cells like those from Arabidopsis thaliana and mammalian cells such as BSC-1 monkey epithelial fibroblasts, indicating that its target is highly conserved across kingdoms. nih.govmdpi.com The compound is recognized for modulating the architecture and dynamics of the actin network, leading to a more stable and less dynamic filament arrangement. researchgate.netnih.gov This stabilization is considered an indirect effect, as this compound does not appear to function as a direct stabilizer of actin filaments in the same way as other known compounds. mdpi.com

The stabilizing effect of this compound manifests as specific changes to the physical properties and turnover of actin filaments. The compound primarily affects the flexibility of actin filaments in vivo. nih.gov Treatment with this compound leads to a reduction in actin fiber flexibility and shrinkage. mdpi.commdpi.com It also decreases the number of breaks per filament, which points to a reduction in filament severing. mdpi.com This subsequently results in reduced filament depolymerization. nih.govresearchgate.net Notably, while filament severing and depolymerization are curtailed, the filament growth rate remains unaffected by the compound. mdpi.com

A critical aspect of this compound's mechanism is its reliance on other proteins to exert its effects on actin. Studies have shown that this compound does not alter actin dynamics in in vitro settings, which lack the full complement of cellular proteins. nih.gov This suggests that its activity requires the presence of actin-associated proteins (AAPs). nih.govnih.gov It is hypothesized that this compound most likely targets an AAP that is implicated in both the formation of the cytoskeleton and in vesicle trafficking. mdpi.commdpi.com This indirect action, via interference with actin-binding proteins, is a key feature of its mechanism. researchgate.netnih.gov

The mechanism of action of this compound is notably different from that of other limonoids, such as azadirachtin (B1665905) A. mdpi.com While this compound stabilizes the actin cytoskeleton and reduces actin rearrangements, azadirachtin A induces the depolymerization of actin. mdpi.comresearchgate.net Computational analyses have suggested a binding site for azadirachtin A on actin itself, whereas this compound functions differently, likely by targeting associated proteins rather than the actin filament directly. mdpi.comnih.gov This distinction establishes this compound as having an atypical effect on actin dynamics compared to other known inhibitors. mdpi.commdpi.com

Requirement for Actin-Associated Proteins in this compound Activity

Interference with Vesicle and Endosome Trafficking Pathways

The stabilization of the actin cytoskeleton by this compound has downstream consequences for cellular trafficking processes that are dependent on a dynamic actin network. This includes a significant impact on vesicle and endosome trafficking. nih.govmdpi.com

This compound, under the name endosidin 1 (ES1), has been identified as a selective inhibitor of endocytosis in seedlings, making it a useful tool for dissecting recycling pathways. nih.govpnas.org Treatment with the compound induces the rapid agglomeration of specific plasma membrane proteins into distinct compartments called "endosidin bodies". nih.govpnas.org

Affected proteins include the auxin transporters PIN-FORMED 2 (PIN2) and AUXIN1 (AUX1), as well as the brassinosteroid receptor BRI1. nih.govpnas.org However, other markers like PIN1 and PIN7 were unaffected, indicating a selective interference with specific endocytic pathways. nih.gov These endosidin bodies are defined by the presence of trans-Golgi network (TGN)/endosomal proteins such as the syntaxin (B1175090) SYP61 and the V-ATPase subunit VHA-a1. nih.govpnas.org The accumulation of these transporter proteins in intracellular bodies demonstrates this compound's ability to interfere with their normal endocytic recycling from the plasma membrane. pnas.orgplos.org

Alteration of Trans-Golgi Network/Early Endosome Markers

This compound, also known as endosidin 1, has been identified as a modulator of endosomal trafficking in plant cells. mdpi.com Studies in Arabidopsis thaliana have shown that this compound blocks the endocytosis of auxin transporter proteins. mdpi.com This compound specifically affects the early stages of endosome formation, leading to a change in the distribution of markers that typically reside in the trans-Golgi network/early endosomes (TGN/EE). mdpi.comnih.gov

The TGN/EE acts as a crucial sorting hub for both secretory and endocytic pathways. nih.gov this compound's interference with this system suggests it targets a component involved in vesicle trafficking and cytoskeleton formation. mdpi.com This is supported by observations that it causes a shortening of circadian period lengths in A. thaliana through a mode of action distinct from typical actin filament stabilizers or destabilizers. mdpi.com Instead, it is thought to indirectly stabilize the actin cytoskeleton by targeting an associated protein. mdpi.com

The effect of this compound on vesicle trafficking is further highlighted by its impact on Rab GTPases, which are key regulators of membrane transport. mdpi.com For instance, the RabA1d GTPase, which is localized in the TGN/early endosomes, is involved in processes requiring significant membrane trafficking, such as cell plate formation and root hair growth. researchgate.net this compound's activity likely involves the modulation of such actin-binding proteins and their role in endosome trafficking. mdpi.com

Targeting of Chaperone Proteins

A significant aspect of this compound's molecular action involves its interaction with chaperone proteins, particularly Heat Shock Protein 47 (Hsp47).

Interaction with Heat Shock Protein 47 (Hsp47)

Recent research has proposed a new mechanistic hypothesis for this compound based on the discovery that the related fragmented limonoid, fraxinellone (B1674054), targets the chaperone protein Hsp47. mdpi.comresearchgate.net Hsp47 is a collagen-specific chaperone located in the endoplasmic reticulum that is essential for the proper folding and maturation of collagen molecules. nih.govwikipedia.orgbinasss.sa.cr

Molecular modeling studies suggest that this compound can form highly stable complexes with Hsp47. mdpi.comresearchgate.net This interaction is thought to occur at the interface between Hsp47 and collagen. mdpi.comresearchgate.net The binding of this compound to Hsp47 is considered a plausible explanation for some of its biological activities, such as its insecticidal properties. mdpi.comresearchgate.net The interaction is not unique to this compound, as related compounds like dregeanin also show potential for binding to Hsp47, although to a lesser extent. mdpi.comresearchgate.net

Molecular Modeling of this compound-Hsp47 Complexes

Molecular docking analyses have provided detailed insights into the interaction between this compound and Hsp47. nih.gov These models indicate that this compound binds within a cavity on the Hsp47 protein. researchgate.net The stability of the this compound-Hsp47 complex is significantly greater than that of the fraxinellone-Hsp47 complex. nih.gov

The binding is stabilized by multiple drug-protein contacts. nih.gov Key interactions include hydrogen bonds with the amino acid residue Tyr383 and with Lys380, which interacts with the oxepanyl ring of this compound. nih.gov Additionally, numerous weaker hydrophobic interactions contribute to the stability of the complex. nih.gov The modeling suggests that the tetrahydrobenzofuranone core of this compound, which is similar to that of fraxinellone, is crucial for this interaction. nih.gov

A comparison of the binding energies for this compound and its analogs with Hsp47 further supports this hypothesis. The calculated binding affinities suggest a stronger interaction for this compound compared to related limonoids. nih.gov

Table 1: Comparative Molecular Docking Data of Limonoids with Hsp47

| Compound | ΔE (Binding Energy) | Key Interacting Residues |

| This compound | Lowest (most stable) | Tyr383, Lys380 |

| Dregeanin | Intermediate | Not specified |

| Rohitukin (B1679508) | Highest (least stable) | Not specified |

This table is generated based on the qualitative comparison of binding energies mentioned in the source material. nih.gov Specific numerical values for ΔE were not provided.

Proposed Mechanistic Hypotheses for this compound Activity

Based on the available evidence, two primary mechanistic hypotheses for this compound's activity have been proposed. mdpi.comresearchgate.net

The first hypothesis centers on its ability to stabilize the actin cytoskeleton . mdpi.comresearchgate.net Unlike compounds that directly bind to and either polymerize or depolymerize actin filaments, this compound appears to act indirectly. mdpi.com It is thought to interfere with actin-binding proteins, thereby modulating the architecture and dynamics of the actin network. mdpi.comresearchgate.net This leads to a reduction in actin rearrangements and affects vesicle trafficking, which is consistent with its observed effects on endocytosis and TGN/EE markers. mdpi.com

The second, more recent hypothesis, focuses on its role as a binder of the chaperone protein Hsp47 . mdpi.comresearchgate.net Molecular modeling strongly suggests that this compound can form very stable complexes with Hsp47 at the protein-collagen interface. mdpi.comnih.govdntb.gov.ua This Hsp-binding activity may account for its insecticidal effects and potentially other pharmacological properties. mdpi.comresearchgate.net This hypothesis is strengthened by the analogous interaction of the fragmented limonoid fraxinellone with Hsp47. mdpi.com

These two hypotheses are not mutually exclusive and may represent different facets of this compound's complex mechanism of action. The interference with actin-associated proteins could be a downstream consequence of its interaction with upstream regulators, or it could be a parallel pathway of action. Further research is needed to fully elucidate the intricate molecular and cellular mechanisms of this atypical limonoid. mdpi.com

Biological Activities of Prieurianin: Mechanistic Investigations

Insecticidal and Antifeedant Actions

Prieurianin demonstrates significant insecticidal and antifeedant properties, affecting the development and feeding behavior of various insect species. mdpi.com These effects are attributed to its ability to interfere with crucial physiological processes in insects.

A key mechanism behind this compound's insecticidal action is its ability to antagonize the activity of the molting steroid hormone, 20-hydroxyecdysone (B1671079). mdpi.comnih.gov In vitro studies using the Drosophila melanogaster BII cell line have shown that this compound effectively counteracts the action of 20-hydroxyecdysone. nih.gov This antagonism is crucial as 20-hydroxyecdysone is a vital hormone that regulates critical developmental processes in insects, such as molting and metamorphosis. researchgate.net

Research has quantified this antagonistic activity, demonstrating this compound's potency. When tested against a 20-hydroxyecdysone concentration of 5 x 10⁻⁸ M, this compound exhibited an ED₅₀ (median effective dose) value of 10⁻⁵ M (or 10 µM). mdpi.comnih.gov This makes it significantly more potent than other related limonoids, such as rohitukin (B1679508), which showed an ED₅₀ of 1.25 x 10⁻⁴ M (or 125 µM) under the same conditions. mdpi.comnih.gov By interfering with this hormonal pathway, this compound can disrupt the normal life cycle and development of insects. researchgate.netnih.gov

Table 1: Antagonistic Activity of Limonoids on 20-hydroxyecdysone in Drosophila BII Cells

| Compound | ED₅₀ (Median Effective Dose) | Reference |

| This compound | 10 µM | mdpi.com, nih.gov |

| Rohitukin | 125 µM | mdpi.com, nih.gov |

Data represents the concentration required to antagonize the effect of 5 x 10⁻⁸ M 20-hydroxyecdysone.

This compound exhibits strong antifeedant activity, deterring feeding in the larvae of Lepidopteran species, including the significant agricultural pest Helicoverpa armigera (the gram pod borer). mdpi.comnih.gov Studies have shown that this compound and its derivatives, when incorporated into the diet of these larvae, lead to a significant reduction in food consumption. nih.govacs.org

In a diet choice bioassay, this compound demonstrated a dose-dependent feeding deterrence. nih.gov The concentration required to deter feeding by 50% (DI₅₀) for this compound was 91.4 ppm. nih.govacs.org Other studies measuring the effective concentration to reduce larval growth by 50% (EC₅₀) after seven days found a value of 18.8 µg/mL for this compound against H. armigera. mdpi.comnih.gov Nutritional assays confirmed that this effect on larval growth was a direct result of reduced feeding, as the compound did not affect the efficiency of converting ingested food into biomass (ECI). nih.govacs.org This indicates that this compound acts as a true feeding deterrent rather than a toxin in this context. nih.gov

Table 2: Antifeedant Activity of this compound Against Helicoverpa armigera Larvae

| Bioassay Parameter | Value | Reference |

| DI₅₀ (Feeding Deterrence Index) | 91.4 ppm | nih.gov, acs.org |

| EC₅₀ (Effective Concentration for Growth Reduction) | 18.8 µg/mL | mdpi.com, nih.gov |

Antagonism of Molting Steroid Hormone 20-hydroxyecdysone Activity in Drosophila Cells

Anti-Adipogenic Properties

Beyond its insecticidal effects, this compound has been identified as a molecule with potent anti-adipogenic and anti-obesity properties. mdpi.com It influences the lifecycle of fat cells and affects appetite, suggesting a dual mechanism in combating obesity in animal models. nih.gov

This compound has been shown to be anti-adipogenic by directly inhibiting the processes of preadipocyte proliferation and differentiation. researchgate.netnih.gov In cell culture models using L1 preadipocytes, this compound inhibited cell proliferation in a dose-dependent manner. nih.govresearchgate.netiomcworld.com It also impeded post-confluent mitosis and clonal expansion, which are critical steps in the formation of new fat cells. nih.gov

Furthermore, this compound effectively blocks the differentiation of precursor cells into mature, lipid-accumulating adipocytes. researchgate.netnih.gov Studies using OP9 mouse stromal cells, which can differentiate into adipocytes, showed that treatment with this compound resulted in a significant reduction in the formation of mature adipocytes, as visualized by decreased Oil Red O staining of lipid droplets. researchgate.netiomcworld.com

In animal studies involving diet-induced obese (DIO) mice, this compound has demonstrated clear anorexigenic (appetite-suppressing) effects. researchgate.netnih.gov The administration of this compound to obese mice on a high-calorie diet resulted in significant weight loss, which was primarily driven by a reduction in energy intake. mdpi.comnih.gov Treated mice showed a major decrease in food consumption, with some reports noting a 70-80% drop. mdpi.com This effect is considered a specific impact on feeding stimuli, as the compound was administered via injection, thereby ruling out taste aversion as a cause. nih.govresearchgate.net These findings highlight this compound's potential as a dual-action anti-obesity agent that both suppresses appetite and inhibits the formation and maintenance of fat tissue. nih.gov

Structure Activity Relationship Sar Studies of Prieurianin and Its Analogs

Correlation of Prieurianin's Degraded Limonoid Structure with Bioactivity

This compound is classified as an A,B-seco-type degraded limonoid. mdpi.com This means its structure is derived from the cleavage of the C-3/C-4 and C-7/C-8 bonds of the typical limonoid framework, followed by the formation of a new oxo-ring through recyclization. mdpi.com This significantly altered scaffold is a key determinant of its biological activity. The furanolactone core, a signature of limonoids, remains a crucial part of its structure. researchgate.net

The complex and highly oxygenated nature of this compound's structure, featuring multiple functional groups such as acetoxy, formyloxy, and hydroxy groups, contributes to its potential for varied interactions with biological molecules. ontosight.aiontosight.ai These interactions are fundamental to its observed insecticidal, antimicrobial, antiadipogenic, and antiparasitic properties. researchgate.netdntb.gov.ua Initially known as endosidin 1, this compound has been shown to stabilize the actin cytoskeleton in both plant and mammalian cells, likely by interfering with actin-binding proteins. researchgate.netnih.gov More recent hypotheses suggest that this compound may also interact with the chaperone protein Hsp47. researchgate.netdntb.gov.ua

Comparative Analysis with Related this compound-Type Limonoids (e.g., Rohitukin (B1679508), Dregeanin)

The this compound-type limonoids are a specific subgroup of degraded limonoids that includes approximately seventy compounds, with this compound, rohitukin, and dregeanin being three of the main members. researchgate.netmdpi.comresearchgate.net These compounds share the characteristic degraded limonoid core but exhibit variations in their substitutions and stereochemistry, which leads to differences in their biological profiles.

Rohitukin, for instance, has been found alongside this compound in plants like Aphanamixis polystachya and Turraea obtusifolia. mdpi.commdpi.com However, studies have shown that rohitukin is a less potent insecticidal agent compared to this compound. mdpi.com Specifically, this compound is significantly more effective than rohitukin as an antagonist of 20-hydroxyecdysone (B1671079) action in Drosophila melanogaster BII cells, with ED50 values of 10 µM and 125 µM, respectively. mdpi.com

Dregeanin is another key this compound-type limonoid. mdpi.com Molecular modeling studies have suggested that both this compound and, to a lesser degree, dregeanin can form stable complexes with the chaperone protein Hsp47. researchgate.netnih.gov This interaction at the protein-collagen interface is thought to be a potential mechanism for their insecticidal activity. researchgate.netdntb.gov.ua The variation in binding stability between this compound and dregeanin highlights how subtle structural differences can impact biological interactions.

Table 1: Comparative Bioactivity of this compound-Type Limonoids

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Insecticidal, antimicrobial, antiadipogenic, antiparasitic, actin cytoskeleton stabilization. researchgate.netnih.gov | More potent than rohitukin as an insecticidal agent. mdpi.commdpi.com Forms stable complexes with Hsp47. researchgate.netnih.gov |

| Rohitukin | Insecticidal. mdpi.com | Less potent than this compound. mdpi.commdpi.com |

| Dregeanin | Insecticidal. researchgate.netmdpi.com | Forms complexes with Hsp47, but to a lesser extent than this compound. researchgate.netnih.gov |

Impact of Specific Functional Groups on Biological Potency and Selectivity

The presence and positioning of these functional groups can affect how the molecule binds to its biological targets. biotechacademy.dk For example, the various oxygen-containing groups can participate in hydrogen bonding, a key interaction in biological systems. biotechacademy.dk The cleavage in the B ring of the evodulone (B14471413) class, leading to the formation of an exocyclic ∆8,30 olefinic double bond, is a characteristic feature of the this compound class of limonoids. chemrxiv.org

Insights from Munronin A and Other Biologically Active Analogs

Munronin A is a notable this compound-type limonoid that has demonstrated antiproliferative activity against SW480 colon cancer cells. mdpi.com This finding highlights the potential for this class of compounds to have applications beyond their insecticidal properties. The study of munronins and other analogs provides valuable information for SAR studies.

For example, Munronins T and U, isolated from Munronia henryi, have been shown to inhibit the expression of Hsp genes, which may be linked to their antiviral effects. researchgate.netmdpi.com This provides further evidence for the involvement of the Hsp machinery as a potential target for this compound-type limonoids. researchgate.net

The isolation of various munropins from Munronia pinnata reveals further structural diversity within the this compound family. researchgate.net Munropins A and B possess an α,β-unsaturated γ-lactam moiety at C-17, while munropins C, D, and E have different substituents at the same position, including an α,β-unsaturated γ-lactone moiety, an acetyl group, and an acetoxyacetyl group, respectively. researchgate.net These variations at a specific site on the this compound skeleton offer a natural library for studying how different functional groups at C-17 influence bioactivity.

Table 2: Biologically Active this compound Analogs

| Analog | Source | Reported Bioactivity | Structural Feature of Note |

|---|---|---|---|

| Munronin A | - | Antiproliferative against SW480 colon cancer cells. mdpi.com | This compound-type limonoid. mdpi.com |

| Munronins T & U | Munronia henryi | Weak protection from tobacco mosaic virus (TMV) infection, inhibition of Hsp gene expression. researchgate.netmdpi.com | This compound-type limonoids. researchgate.net |

| Munropins A & B | Munronia pinnata | - | This compound skeleton with α,β-unsaturated γ-lactam moieties at C-17. researchgate.net |

| Munropins C, D, & E | Munronia pinnata | - | This compound skeleton with varied substituents at C-17. researchgate.net |

| Mulavanin D | - | - | Differs from 14,15β-epoxythis compound by loss of substituent at C1 and acetyl substitution at C2. chemrxiv.org |

Prieurianin Analogs and Derivatives: Design and Exploration

Naturally Occurring Prieurianin-Type Limonoid Analogs

This compound-type limonoids represent a specific subgroup of fragmented tetranortriterpenoids, with approximately 70 compounds identified within this family. mdpi.comresearchgate.net These compounds are primarily found in plants of the Meliaceae family, such as those from the Trichilia and Aphanamixis genera. mdpi.comresearchgate.net Key members of this group include dregeanin and rohitukin (B1679508). mdpi.comresearchgate.net

Limonoids are known for their significant structural diversity, which arises from modifications like B-ring cleavage, B/C-ring rearrangements, and various cyclizations, leading to a multitude of scaffolds and ring systems. mdpi.comjst.go.jp this compound-type limonoids are distinguished by their highly oxidized and A,B-seco rings. rsc.org This ring-opening creates spatially close and reactive ester appendages at C-2-C-3 and C-6-C-7. rsc.org These appendages can undergo further rearrangements to form diverse and complex structures. rsc.org

One notable structural feature is the formation of oxygen-bridged caged skeletons. rsc.orgresearchgate.net These bridges, often involving the hydroxyl group at C-1 (HO-1), contribute to the creation of unique ring systems. rsc.orgcolab.ws For instance, research has identified this compound analogs with unprecedented skeletons, such as a 7/6/5 tricyclic system and a caged 2,6-dioxabicyclo[3.2.2]nonan-3-one ring A system. researchgate.netrsc.org The inherent reactivity of the opened A and B rings can also lead to the formation of new carbon-carbon bonds, resulting in novel backbones like the aphanamolide-type skeleton. rsc.orgresearchgate.net This structural plasticity underscores the remarkable chemical diversity within the this compound family.

Phytochemical investigations of plants from the Aphanamixis genus, specifically Aphanamixis polystachya and Aphanamixis sinensis, have led to the isolation and characterization of numerous novel this compound-type limonoids. rsc.orgresearchgate.net Among these are ten compounds named aphanaonoids A-J. researchgate.net The structures of these complex molecules were elucidated using spectroscopic methods. researchgate.net

For aphanaonoid A, its absolute configuration was definitively established through X-ray crystallographic diffraction. researchgate.net Aphanaonoids C and D share similar C, D, and E rings with other analogs, but feature a 1,14-oxygen bridge and a six-membered 7(29)-lactone ring. rsc.org The characterization of these novel analogs, which feature complex oxygen-bridged scaffolds, expands the known structural diversity of the this compound family, although their biological activities have not been extensively reported. researchgate.netmdpi.com

The table below summarizes the key structural features of selected Aphanaonoids.

| Compound | Key Structural Features | Source |

| Aphanaonoid A | Unprecedented 7/6/5 tricyclic skeleton; configuration confirmed by X-ray crystallography. researchgate.netresearchgate.net | Aphanamixis polystachya, Aphanamixis sinensis researchgate.net |

| Unnamed Analog | 2,6-dioxabicyclo[3.2.2]nonan-3-one caged ring A system. researchgate.netrsc.org | Aphanamixis polystachya, Aphanamixis sinensis rsc.org |

| Aphanaonoid C | 1,14-oxygen bridge; six-membered 7(29)-lactone ring. rsc.org | Aphanamixis polystachya, Aphanamixis sinensis rsc.org |

| Aphanaonoid D | Similar to Aphanaonoid C with a 1,14-oxygen bridge and six-membered 7(29)-lactone ring. rsc.org | Aphanamixis polystachya, Aphanamixis sinensis rsc.org |

Structural Diversity of Ring Systems and Caged Skeletons

Design and Synthesis of Degraded Limonoid Scaffolds for Bioactive Molecule Development

Degraded limonoids, such as those in the this compound family, are considered valuable scaffolds for the design and development of new bioactive molecules. mdpi.comresearchgate.net Their fragmented nature can make them more accessible for chemical synthesis compared to more complex, intact limonoids. mdpi.com This provides a practical starting point for creating either natural product derivatives or entirely novel compounds. researchgate.net

The utility of these scaffolds has been demonstrated in the development of novel antibacterial agents. mdpi.comresearchgate.net Fraxinellone (B1674054), another degraded limonoid, exemplifies this approach. mdpi.com It has served as a template for the synthesis of various derivatives, leading to the discovery of new insecticide candidates. mdpi.comdntb.gov.ua The principle of using these naturally occurring fragmented cores allows chemists to build upon a proven biological architecture, potentially leading to more potent or selective therapeutic agents. dntb.gov.ua While the total or semi-synthesis of many degraded limonoids remains a challenge, they are recognized as excellent structural leads for generating more potent derivatives. dntb.gov.ua

Chemical Modifications for Enhanced or Modified Biological Activity

Chemical modification is a key strategy for altering and potentially enhancing the biological properties of natural products like limonoids. researchgate.netnih.gov Introducing new functional groups can modify the parent molecule's activity or confer entirely new functionalities. mdpi.com For limonoids, a wide range of derivatives has been synthesized from natural precursors like obacunone, nomilin, and limonin, with some showing promising biological activities. researchgate.net

In the context of this compound-type limonoids, modifications can leverage the inherent reactivity of the A,B-seco-type skeleton. mdpi.com For example, a biomimetic alkaline hydrolysis method has been used to create new oxygen-bridges, which can help in elucidating the structures of complex analogs. rsc.org The insecticidal activity of this compound is well-documented, and studies have shown that derivatives, such as its epoxy derivative, can exhibit potent antifeedant effects against insect larvae. mdpi.com

Modifications are not limited to the core skeleton. The semi-synthesis of derivatives from related degraded limonoids like fraxinellone has involved halogenation and acylation of the furan (B31954) ring, as well as the creation of C-ring cyclopropyl (B3062369) analogues, to develop new insecticidal agents. dntb.gov.uadntb.gov.ua These examples highlight that targeted chemical modifications of the this compound scaffold and related degraded limonoids are a viable pathway to enhance or tailor their biological effects for specific applications. researchgate.net

Advanced Research Methodologies and Future Directions in Prieurianin Studies

Application of Chemical Genetic Screens for Target Identification

Chemical genetics utilizes small molecules as probes to dissect biological processes, offering a powerful complement to traditional genetic approaches. oup.comspringernature.com This strategy has been pivotal in uncovering the molecular targets of prieurianin.

A notable chemical genetic screen was conducted on the model plant Arabidopsis thaliana with the objective of identifying novel effectors of the circadian clock. nih.gov From a library of natural products, this phenotype-based screen identified this compound and its analog, this compound acetate, as compounds that significantly shortened the period of the plant's biological clock. nih.gov

In a separate line of research, this compound was independently identified through a screen for inhibitors of endosome trafficking and was given the name endosidin 1 (ES1). oup.comnih.gov Subsequent investigations to unify these findings revealed that the primary cellular effect of this compound is the stabilization of the actin cytoskeleton. nih.gov The compound was found to affect the flexibility of actin filaments in vivo, which leads to a reduction in filament severing and depolymerization. This stabilizing effect on the actin network is the likely upstream cause of the observed downstream disruptions in vesicle trafficking and circadian rhythms. nih.gov

A key finding from these studies was that this compound did not alter actin dynamics in in vitro assays that lacked other cellular components. This indicates that its mechanism of action is not through direct binding to actin itself but likely involves the modulation of one or more actin-associated proteins. nih.gov This highlights the power of chemical genetic screens to not only identify bioactive compounds but also to provide critical insights into their complex mechanisms of action within a cellular context.

Role of Molecular Modeling and Computational Chemistry in Mechanistic Studies

Given the indirect nature of this compound's interaction with the actin cytoskeleton, molecular modeling and computational chemistry have become essential tools for predicting its direct protein targets and elucidating its mechanism of action at a molecular level. mdpi.comanu.edu.aumdpi.com These computational approaches allow researchers to simulate the interaction between a small molecule like this compound and the three-dimensional structures of potential protein targets, predicting binding affinity and stability. kallipos.gr

A significant breakthrough in understanding this compound's mode of action came from comparative analysis with a structurally simpler, degraded limonoid, fraxinellone (B1674054). mdpi.comresearchgate.net After fraxinellone was experimentally identified as targeting the chaperone protein Hsp47 (Heat shock protein 47), researchers employed molecular modeling to investigate if this compound could bind to the same target. mdpi.comresearchgate.net

The computational docking simulations suggested that this compound can form highly stable complexes with Hsp47. mdpi.comresearchgate.net The modeling predicted that this compound binds effectively at the interface where Hsp47 interacts with collagen. researchgate.net Similar modeling studies with the this compound analog dregeanin also indicated a capacity to form a stable complex with Hsp47, although to a lesser extent than this compound itself. mdpi.comresearchgate.net This proposed interaction with the Hsp machinery may account for the potent insecticidal properties observed for the compound. mdpi.comresearchgate.net While these computational predictions are compelling, they await experimental validation to be definitively confirmed. researchgate.net

Integration of Advanced Spectroscopic Techniques for Structural Elucidation of Complex Analogs

This compound is the parent compound of a large family of structurally related limonoids, many of which possess highly complex, oxygenated, and caged skeletons. mdpi.comrsc.org Elucidating the precise three-dimensional structure of these new and intricate analogs is a formidable challenge that relies on the integration of multiple advanced spectroscopic techniques. acdlabs.comipb.pt

The primary tools for structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). acdlabs.com For complex molecules like this compound analogs, routine one-dimensional (1D) ¹H and ¹³C NMR spectra are insufficient. Researchers must rely on a suite of two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, to piece together the molecular framework and establish connectivity between atoms. ipb.pt

In recent phytochemical investigations of Aphanamixis species, a rich source of these compounds, several new this compound-type limonoids with unprecedented skeletons have been isolated. rsc.orgresearchgate.net The characterization of these complex analogs often requires a multi-pronged approach:

Comprehensive Spectroscopic Analysis: Extensive 1D and 2D NMR data are used to assemble the basic structure. researchgate.net

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure and absolute stereochemistry. rsc.orgresearchgate.net

Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, the absolute configuration can often be determined by comparing the experimentally measured ECD spectrum with the spectrum calculated computationally using quantum chemistry methods. researchgate.net

These advanced methods are particularly crucial as some this compound analogs exhibit challenging spectroscopic properties, such as broad or missing NMR signals, which can complicate their analysis. rsc.orgresearchgate.net The successful application of these integrated techniques is essential for discovering new structural variants and understanding the structure-activity relationships within this diverse chemical family.

Challenges and Opportunities in Accessing this compound for Research

Despite its interesting biological profile, research into this compound has been significantly hampered by challenges related to its supply.

Challenges:

Reliance on Natural Product Isolation: this compound is obtained by extraction from plants of the Meliaceae family, primarily the tree Trichilia prieuriana and, in greater abundance, Aphanamixis polystachya. mdpi.comresearchgate.net The isolation process is a significant bottleneck; it is a long, multi-step, and laborious procedure involving initial solvent extractions followed by multiple rounds of column chromatography to purify the compound. mdpi.comresearchgate.net

Low Yield: The yield of this compound from natural sources is very low. One documented extraction reported obtaining just 443 mg of purified this compound from 6.6 kilograms of the dried roots of A. polystachya. mdpi.comresearchgate.net This low yield makes it difficult and expensive to produce the gram-scale quantities of the compound required for extensive preclinical studies. This difficulty in accessing the compound is cited as a likely reason why its promising anti-adipogenic effects have not been investigated more thoroughly. mdpi.comresearchgate.netiomcworld.com

Complexity of Chemical Synthesis: The total chemical synthesis of a molecule as structurally complex and highly oxidized as this compound is exceptionally challenging and not currently a commercially viable method for producing the compound. mdpi.comresearchgate.net

Opportunities:

Optimization of Extraction: There is an opportunity to develop more efficient and scalable extraction and purification protocols from plant sources to improve yields and reduce costs.

Semi-synthesis: A plausible future direction is the use of semi-synthesis, where a more abundant, structurally related natural product could be chemically modified to produce this compound or novel bioactive analogs. researchgate.net

Biotechnology: Advances in synthetic biology and metabolic engineering present a long-term opportunity. It may one day be possible to identify the biosynthetic genes for this compound production and transfer them to a microbial host, such as yeast or bacteria, to enable large-scale, fermentative production of the compound, thus ensuring a stable and cost-effective supply for research.

Q & A

Q. What methodologies are recommended for isolating and purifying Prieurianin from plant sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for purification, as demonstrated in studies isolating this compound from Guarea guidonia roots . Key steps include:

Q. How is the structural identity of this compound confirmed in new plant isolates?

Structural elucidation relies on spectroscopic methods:

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., absence of ketone carbonyl signals distinguishes it from analogs like 14,15-epoxythis compound) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₃₀H₅₀O₁₈ for derivatives) .

- X-ray crystallography : Used for resolving stereochemical ambiguities in crystalline derivatives .

Q. What primary biological activities of this compound have been experimentally validated?

this compound exhibits:

- Anti-proliferative effects : Inhibition of cancer cell lines (e.g., IC₅₀ values in µM range) via tubulin destabilization .

- Anti-obesity activity : Reduces adipogenesis in preadipocytes and weight loss in diet-induced obese mice through AMPK/mTOR pathway modulation .

- Actin stabilization : Indirect stabilization of actin networks in plant and mammalian cells, altering cell morphology .

Advanced Research Questions

Q. What computational strategies elucidate this compound’s binding affinity for Hsp47 and actin-related targets?

Molecular docking and free energy calculations (e.g., ΔG hydration) quantify interactions:

- Hsp47 binding : this compound forms stable complexes (ΔE = -106.5 kcal/mol) via hydrogen bonds (Tyr383, Lys380) and hydrophobic interactions at the collagen-binding interface .

- Comparative analysis : Affinity ranks: this compound > dregeanin > rohitukin, validated by empirical interaction energies .

- Limitations : Scoring function inaccuracies necessitate experimental validation (e.g., surface plasmon resonance) .

Q. How can researchers resolve contradictions in reported bioactivities of this compound analogs?

Discrepancies arise from structural variability (e.g., epoxidation, hydroxylation) and model systems:

- Case study : 14,15-epoxythis compound lacks anti-proliferative activity compared to this compound due to altered carbonyl groups .

- Methodological adjustments : Standardize bioassays (e.g., cell lines, exposure time) and validate purity (>95% via HPLC) to minimize batch variability .

Q. What experimental designs are optimal for studying this compound’s impact on actin dynamics?

- In vitro assays : Fluorescence microscopy with phalloidin staining to visualize actin filaments in treated vs. control cells .

- Dose-response curves : Test 0.1–10 µM this compound to identify thresholds for actin stabilization vs. cytotoxicity .

- Controls : Co-treatment with actin-depolymerizing agents (e.g., latrunculin B) to confirm specificity .

Q. How do researchers validate this compound’s stability and bioavailability in preclinical models?

- Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodents after oral/intravenous administration .

- Metabolite profiling : Identify degradation products (e.g., oxidation derivatives) using HRMS .

- Formulation optimization : Use liposomal encapsulation to enhance aqueous solubility .

Data Analysis & Methodological Rigor

Q. What statistical approaches address variability in this compound’s anti-obesity data?

- In vivo studies : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare body weight changes across treatment groups (n ≥ 10/group) .

- Adipogenesis assays : Normalize lipid droplet quantification to cell count (Hoechst staining) to mitigate cell-density artifacts .

Q. How can researchers differentiate this compound’s direct vs. indirect effects on metabolic pathways?

Q. What criteria prioritize this compound analogs for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.